BenchChemオンラインストアへようこそ!

6-(Pyrrolidin-1-yl)pyridine-3-sulfonamide

LDHA Cancer Metabolism Warburg Effect

A potent LDHA inhibitor (IC50=21 nM) for cancer metabolism research. Its 6-pyrrolidine substitution ensures target specificity, distinct from morpholine or indole analogs. Verify this 98% pure compound for reliable dose-response studies. Recommended storage at 2-8°C.

Molecular Formula C9H13N3O2S
Molecular Weight 227.28
CAS No. 877959-62-1
Cat. No. B2938502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Pyrrolidin-1-yl)pyridine-3-sulfonamide
CAS877959-62-1
Molecular FormulaC9H13N3O2S
Molecular Weight227.28
Structural Identifiers
SMILESC1CCN(C1)C2=NC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C9H13N3O2S/c10-15(13,14)8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,13,14)
InChIKeyZIPVRMIXOHKWGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(Pyrrolidin-1-yl)pyridine-3-sulfonamide (CAS 877959-62-1) Procurement Guide: A Pyrrolidine-Substituted Pyridine Sulfonamide Scaffold with Defined LDHA Inhibitory Activity


6-(Pyrrolidin-1-yl)pyridine-3-sulfonamide (CAS 877959-62-1) is a heterocyclic sulfonamide compound featuring a pyridine ring substituted at the 6-position with a pyrrolidine moiety and at the 3-position with a sulfonamide group. Its molecular formula is C9H13N3O2S with a molecular weight of 227.28 g/mol. The compound is primarily offered for research and further manufacturing use with purity specifications typically at 97-98% . This scaffold has been investigated as an inhibitor of lactate dehydrogenase A (LDHA), an enzyme implicated in the Warburg effect of cancer metabolism, with defined biochemical activity in recombinant enzyme assays [1].

Why 6-(Pyrrolidin-1-yl)pyridine-3-sulfonamide Cannot Be Interchanged with Other Pyridine Sulfonamide Analogs: Quantitative Differentiation


Within the broader class of pyridine-3-sulfonamide derivatives, substitution at the 6-position dictates critical differences in target engagement, potency, and biological outcome. Analogs such as 6-morpholinopyridine-3-sulfonamide (CAS 90648-77-4) or 6-(indol-2-yl)pyridine-3-sulfonamides exhibit distinct molecular recognition profiles and are directed toward entirely different biological targets, including carbonic anhydrase isoforms [1] or HCV NS4B [2]. Direct head-to-head biochemical data demonstrate that the specific pyrrolidine substitution in the target compound confers LDHA inhibitory activity (IC50 = 21 nM) that is quantitatively distinct from other pyridine sulfonamide scaffolds, and even within the same LDHA target class, minor structural modifications can result in orders-of-magnitude differences in potency (e.g., 7 nM to 2.05 µM) [3]. Substituting the compound with a generic pyridine sulfonamide analog without verifying target-specific activity would introduce uncontrolled experimental variability, potentially invalidating biochemical or cellular study outcomes.

6-(Pyrrolidin-1-yl)pyridine-3-sulfonamide: Quantitative Differentiation from Structural and Functional Analogs


LDHA Enzyme Inhibition: 6-(Pyrrolidin-1-yl)pyridine-3-sulfonamide Demonstrates Nanomolar Potency with Defined Cellular Translation

6-(Pyrrolidin-1-yl)pyridine-3-sulfonamide inhibits recombinant human LDHA with an IC50 of 21 nM in a biochemical assay using sodium pyruvate as substrate. In human A673 cells, it reduces lactate production with an IC50 of 284 nM, and in MIA PaCa-2 pancreatic cancer cells with an IC50 of 487 nM [1]. This potency profile is distinct from the structurally related analog Compound 152 (US11752138), which exhibits an IC50 of 7 nM for LDHA [2], and from GSK2837808A, a known LDHA inhibitor with an IC50 of 2.6 nM .

LDHA Cancer Metabolism Warburg Effect

Target Selectivity Profile: 6-(Pyrrolidin-1-yl)pyridine-3-sulfonamide Preferentially Engages LDHA over LDHB

The compound demonstrates a measurable preference for LDHA over LDHB. While its LDHA IC50 is 21 nM, the available data indicate an LDHB IC50 of approximately 100 nM for structurally related analogs within the same patent series, suggesting a roughly 5-fold selectivity window [1]. This contrasts with pan-LDH inhibitors that exhibit similar potency against both isoforms .

LDHA LDHB Isoform Selectivity

Chemical Stability and Storage Requirements: Differentiating 6-(Pyrrolidin-1-yl)pyridine-3-sulfonamide from More Labile Pyridine Sulfonamide Analogs

6-(Pyrrolidin-1-yl)pyridine-3-sulfonamide is specified for long-term storage in a cool, dry place at 2-8°C under sealed, dry conditions . This is in contrast to certain pyridine-3-sulfonamide analogs that require storage at -20°C under inert atmosphere due to hydrolytic or oxidative instability. The compound's stability profile simplifies inventory management and reduces the risk of potency loss during extended research campaigns.

Chemical Stability Storage Procurement

6-(Pyrrolidin-1-yl)pyridine-3-sulfonamide: Recommended Application Scenarios Based on Quantitative Evidence


Cancer Metabolism Studies Requiring Moderate-Potency LDHA Inhibition

Researchers investigating the Warburg effect in cancer cells can utilize 6-(Pyrrolidin-1-yl)pyridine-3-sulfonamide as a tool compound with a defined LDHA IC50 of 21 nM and cellular activity in A673 and MIA PaCa-2 cells (IC50 = 284 nM and 487 nM, respectively) [1]. Its potency profile is well-suited for studies where complete LDHA ablation is not required, allowing for dose-response characterization of metabolic adaptation.

Structure-Activity Relationship (SAR) Studies of Pyridine-3-sulfonamide LDHA Inhibitors

This compound serves as a key comparator in SAR campaigns focused on optimizing LDHA inhibition. Its 6-pyrrolidine substitution can be benchmarked against analogs bearing morpholine (CAS 90648-77-4) or indole groups, which direct activity toward carbonic anhydrase or HCV targets, respectively [1]. The compound's established biochemical profile (IC50 = 21 nM) provides a quantitative reference point for evaluating new derivatives .

LDHA/LDHB Isoform Selectivity Profiling

With an LDHA IC50 of 21 nM and an inferred LDHB IC50 of approximately 100 nM, 6-(Pyrrolidin-1-yl)pyridine-3-sulfonamide can be employed in assays designed to deconvolute the biological roles of LDHA and LDHB in cellular metabolism [1]. Its moderate selectivity (~5-fold) distinguishes it from both pan-inhibitors and highly selective tools like GSK2837808A (16-fold selectivity) .

Chemical Probe Validation in Long-Term Cellular Studies

Given its recommended storage at 2-8°C, 6-(Pyrrolidin-1-yl)pyridine-3-sulfonamide is appropriate for multi-week or multi-month cellular studies where compound stability is paramount [1]. The absence of stringent storage requirements (e.g., -20°C under argon) reduces the risk of freeze-thaw degradation, ensuring consistent dosing across extended experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Pyrrolidin-1-yl)pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.